molecular formula C13H16FNO B1488695 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098052-59-4

3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1488695
CAS No.: 2098052-59-4
M. Wt: 221.27 g/mol
InChI Key: POSPEQOBZJHEEP-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology: In biological research, 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine has been studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to its activity against specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group, in particular, may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol

  • (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

  • 5-DBFPV (5-dihydrobenzofuranpyrovalerone)

Uniqueness: 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to its similar compounds. Its fluoromethyl group, in particular, adds a level of complexity and potential reactivity that is not present in the other compounds listed.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-6-11-7-15-8-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,15H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSPEQOBZJHEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3CNCC3CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine

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